molecular formula C15H12N2O3S B4962343 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one

2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one

Cat. No. B4962343
M. Wt: 300.3 g/mol
InChI Key: UGPKQUAWSIETTO-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of many diseases. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with many chronic diseases such as cancer, diabetes, and cardiovascular disease. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one in lab experiments is its high yield and purity. The compound is relatively easy to synthesize and can be purified using standard techniques. Additionally, the compound has been extensively studied, and its biological effects are well-documented. However, one of the limitations of using 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, and caution should be taken when handling and using the compound in lab experiments.

Future Directions

There are several future directions for the study of 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one. One area of research is the development of new derivatives of the compound with improved biological activity and reduced toxicity. Additionally, the compound could be studied further to investigate its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. Finally, the compound could be used in combination with other drugs to enhance their therapeutic effects and reduce their toxicity.

Synthesis Methods

The synthesis of 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one involves the reaction of 3-nitrobenzaldehyde and phenylisothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through a series of intermediate steps and results in the formation of the thiazolidinone ring. The yield of the synthesis method is typically high, and the compound can be purified using standard techniques such as recrystallization.

Scientific Research Applications

2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been used in various studies to investigate its effects on different cell lines and animal models.

properties

IUPAC Name

2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-14-10-21-15(16(14)12-6-2-1-3-7-12)11-5-4-8-13(9-11)17(19)20/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPKQUAWSIETTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one

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